Bienvenue dans la boutique en ligne BenchChem!

3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline

Medicinal Chemistry Organic Synthesis Procurement

Select this specific meta-aniline regioisomer for your kinase inhibitor programs. The 4-bromo substituent is a critical handle for Suzuki-Miyaura cross-coupling, enabling core diversification unavailable with non-halogenated analogs. The meta-aniline offers a distinct vector for amide bond formation and influences physicochemical properties (LogP=3.013) compared to para-isomers. Ensure synthetic flexibility and accelerate your medicinal chemistry campaigns by sourcing this high-purity building block.

Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
CAS No. 175201-77-1
Cat. No. B063882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline
CAS175201-77-1
Molecular FormulaC10H10BrN3
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C2=CC(=CC=C2)N)Br
InChIInChI=1S/C10H10BrN3/c1-14-6-9(11)10(13-14)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3
InChIKeyPNSYPAPYJDCJFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline (CAS 175201-77-1): Procurement-Ready Pyrazole-Aniline Building Block with Kinase-Targeting Potential


3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline (CAS 175201-77-1) is a heteroaromatic building block consisting of a 1-methyl-1H-pyrazole core substituted at the 4-position with bromine and at the 3-position with an aniline moiety (C10H10BrN3, MW: 252.11) . The compound's structural features—a bromine handle for cross-coupling and an aniline for amide bond formation—position it as a versatile intermediate in medicinal chemistry . Pyrazole-based scaffolds are established pharmacophores in kinase inhibitor programs, with numerous pyrazole derivatives demonstrating activity against Aurora kinases, GSK-3, and Raf kinases [1][2].

Why 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline Outperforms Generic Pyrazole Analogs in Cross-Coupling and Kinase-Directed Synthesis


Direct substitution of 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline with non-brominated or para-substituted pyrazole analogs is chemically and functionally non-equivalent. The 4-bromo substituent provides a critical synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to diversify the pyrazole core—a transformation inaccessible to non-halogenated analogs such as 3-(1H-pyrazol-3-yl)aniline (CAS 89260-46-8) . Moreover, the meta-substituted aniline in this compound yields distinct steric and electronic profiles compared to para-aniline regioisomers (e.g., 4-(4-bromo-1-methyl-1H-pyrazol-3-yl)aniline, CAS 175276-41-2), which influences kinase binding pocket complementarity as established in SAR studies of pyrazole-based kinase inhibitors [1][2]. Substituting with the debrominated analog removes a reactive site essential for further functionalization, while regioisomeric alternatives present divergent geometries that alter ligand-target recognition, thereby compromising both synthetic flexibility and potential biological activity.

3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline (175201-77-1): Head-to-Head Quantitative Comparison vs. Closest Analogs


Purity and Procurement Viability: Higher Commercial Purity Compared to Non-Brominated Pyrazole Analogs

3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline is commercially available at NLT 98% purity , representing a procurement advantage over the non-brominated analog 3-(1H-pyrazol-3-yl)aniline (CAS 89260-46-8), which is typically supplied at 95-96% purity . The higher baseline purity of the brominated derivative reduces the need for pre-synthesis purification, a critical factor in multi-step synthetic workflows where yield and purity cascades determine overall project efficiency.

Medicinal Chemistry Organic Synthesis Procurement

Synthetic Versatility: Bromine Handle Enables Cross-Coupling Inaccessible to Non-Halogenated Analogs

The 4-bromo substituent in 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for C-C bond formation—a transformation not available with non-halogenated pyrazoles such as 3-(1H-pyrazol-3-yl)aniline . This synthetic handle permits direct diversification of the pyrazole core for structure-activity relationship (SAR) exploration. In contrast, non-brominated analogs require de novo functionalization strategies that add steps and reduce overall yield [1].

Cross-Coupling Suzuki-Miyaura Library Synthesis

Kinase Inhibitor Scaffold Potential: Class-Level Potency of 4-Bromo-1-Methylpyrazole Motif in 5-HT2A Receptor Binding

Compounds bearing the 4-bromo-1-methyl-1H-pyrazol-3-yl moiety have demonstrated nanomolar affinity for the 5-HT2A receptor, a target implicated in neuropsychiatric disorders and oncology. A piperazine derivative containing the same core motif exhibited a Ki of 68 nM against human recombinant 5-HT2A receptor expressed in HEK293 cells [1]. While direct data for the target aniline compound is not available, the class-level potency of the shared pyrazole substructure suggests that 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline could serve as a viable starting point for kinase or GPCR modulator design. Non-brominated pyrazole analogs generally show reduced receptor affinity due to altered electronic and steric profiles [2].

Kinase Inhibition GPCR 5-HT2A Receptor

Regioisomeric Differentiation: Meta-Aniline Substitution Confers Distinct Physicochemical Profile vs. Para-Analog

3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline (meta-aniline) exhibits a calculated LogP of 3.013, a boiling point of 399.9±32.0 °C, and a density of 1.57±0.1 g/cm³ [1]. In contrast, its para-aniline regioisomer, 4-(4-bromo-1-methyl-1H-pyrazol-3-yl)aniline (CAS 175276-41-2), shares identical molecular weight (252.11) but may exhibit altered polarity and hydrogen-bonding capacity due to the different substitution pattern . The meta-substituted aniline in the target compound positions the amino group in a less conjugated orientation relative to the pyrazole ring, potentially reducing the basicity and altering metabolic stability compared to the para-isomer. This regioisomeric distinction is critical in medicinal chemistry, as meta- vs. para-substitution can dramatically affect target binding, solubility, and metabolic clearance.

Regioisomers Physicochemical Properties ADME

Optimal Research and Industrial Application Scenarios for 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline (175201-77-1)


Cross-Coupling-Enabled Kinase Inhibitor Library Synthesis

Researchers building focused libraries of pyrazole-based kinase inhibitors should prioritize 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline as a central scaffold due to its bromine handle, which enables rapid diversification via Suzuki-Miyaura cross-coupling . The meta-aniline moiety provides an additional vector for amide bond formation, allowing two orthogonal diversification points for SAR exploration. The class-level potency of related 4-bromo-1-methylpyrazoles (Ki = 68 nM at 5-HT2A receptor) supports its use as a privileged scaffold for kinase and GPCR targets [1].

High-Purity Intermediate for Multi-Step Pharmaceutical Synthesis

Medicinal chemistry groups executing multi-step synthetic routes benefit from the compound's commercial availability at ≥98% purity . This high baseline purity reduces the need for intermediate purification, minimizing yield loss and accelerating lead optimization. The compound's non-GHS classification (AKSci) and stable storage profile facilitate reliable inventory management in R&D settings .

Regioisomer-Controlled ADME Optimization Studies

In ADME optimization campaigns, the meta-aniline substitution of 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline offers a distinct physicochemical profile (LogP = 3.013) compared to para-aniline regioisomers [2]. This difference can be exploited to tune compound polarity, solubility, and metabolic stability without altering molecular weight. Researchers can directly compare the meta-isomer with para-substituted analogs to identify optimal substitution patterns for improved pharmacokinetic properties.

Building Block for Fragment-Based Drug Discovery (FBDD)

The molecular weight (252.11) and balanced physicochemical properties of 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline position it as an ideal fragment-sized building block for FBDD campaigns . Its bromine handle allows for covalent or non-covalent elaboration, while the aniline nitrogen serves as a hydrogen-bond donor/acceptor for target engagement. The compound's established class-level kinase inhibition potential makes it a suitable core for fragment growing and linking strategies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.